threo-9,10-Dihydroxystearic acid

Descripción general

Descripción

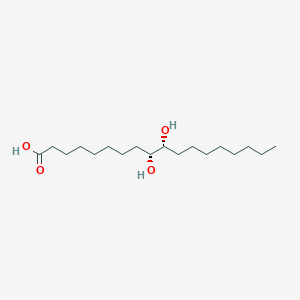

threo-9,10-Dihydroxystearic acid: is a long-chain fatty acid with the molecular formula C18H36O4. It is a dihydroxy derivative of stearic acid, specifically characterized by hydroxyl groups at the 9th and 10th carbon positions. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: threo-9,10-Dihydroxystearic acid can be synthesized from oleic acid through a series of chemical reactions. One common method involves the epoxidation of oleic acid followed by hydrolysis. The epoxidation is typically carried out using hydrogen peroxide in the presence of a catalyst such as formic acid or sulfuric acid. The resulting epoxide is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of phosphotungstic acid as a catalyst. This method is advantageous as it avoids the use of strong acids and bases, reducing environmental impact and equipment corrosion. The process involves mixing oleic acid with the catalyst and adding hydrogen peroxide solution, followed by reaction at controlled temperatures .

Análisis De Reacciones Químicas

Types of Reactions: threo-9,10-Dihydroxystearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as sodium hypochlorite (NaClO) in a biphasic mixture.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the hydroxyl groups into corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.

Major Products Formed:

- Pelargonic Acid

- Azelaic Acid

- Hydroxyketones

Aplicaciones Científicas De Investigación

Biocatalytic Applications

Enzymatic Reactions

Threo-9,10-dihydroxystearic acid serves as a substrate in enzymatic reactions that convert oleic acid into valuable products such as pelargonic and azelaic acids. This process is mediated by the bacterium Micrococcus luteus, showcasing the compound's utility in biocatalysis for producing industrially relevant chemicals . The oxidation of DHSA is a key step in these transformations, highlighting its role as a precursor in sustainable chemical synthesis.

Esterification Processes

Research has demonstrated the successful esterification of DHSA with α-limonene, yielding a range of threo-9,10-dihydroxystearate esters (DHSEs). These esters exhibit promising thermal properties, making them suitable candidates for phase change materials (PCMs). The thermal reliability of these compounds was confirmed through differential scanning calorimetry (DSC), indicating latent heats ranging from 136.83 kJ/kg to 234.22 kJ/kg and melting temperatures between 52.45 °C and 76.88 °C .

Material Science

Phase Change Materials (PCMs)

The ability of this compound derivatives to store and release thermal energy makes them ideal for use as phase change materials. These materials can be utilized in energy storage systems, providing efficient thermal management solutions for buildings and industrial processes . The research indicates that the DHSEs derived from DHSA not only demonstrate good thermal reliability but also possess the potential for repeated thermal cycling without significant degradation.

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is being explored for incorporation into cosmetic formulations. Its ability to improve skin feel and texture makes it an attractive ingredient in lotions, creams, and other personal care products. The compound's hydroxy groups can also enhance the stability of emulsions, contributing to improved product performance.

Pharmaceutical Applications

Drug Delivery Systems

The unique structural characteristics of this compound allow it to function as a versatile building block in drug delivery systems. Its compatibility with various drug molecules can facilitate the development of targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Biocatalysis | Substrate for producing pelargonic and azelaic acids via microbial oxidation |

| Esterification | Formation of threo-9,10-dihydroxystearate esters with α-limonene for PCM applications |

| Material Science | Utilization as phase change materials with favorable thermal properties |

| Cosmetics | Emollient properties enhancing skin feel and stability in formulations |

| Pharmaceuticals | Potential use in drug delivery systems due to structural versatility |

Mecanismo De Acción

The mechanism of action of threo-9,10-Dihydroxystearic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be oxidized by alcohol dehydrogenases from microorganisms like Micrococcus luteus, leading to the formation of hydroxyketones. These hydroxyketones can then undergo further reactions to produce valuable industrial chemicals .

Comparación Con Compuestos Similares

- 9,10-Epoxystearic Acid

- 9,10,12,13-Tetrahydroxystearic Acid

- 9,10-Dihydroxyoctadecanoic Acid

Uniqueness: threo-9,10-Dihydroxystearic acid is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 9th and 10th positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. For example, while 9,10-Epoxystearic Acid is an epoxide, this compound is a diol, leading to different reactivity and applications .

Actividad Biológica

Threo-9,10-dihydroxystearic acid (DHSA) is a synthetic dihydroxy fatty acid known for its unique structural properties and biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. The following sections explore its biological activity, synthesis, metabolic pathways, and potential applications.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups at the 9th and 10th carbon positions of the stearic acid backbone. Its molecular formula is , and it has a melting point of approximately 95°C. The compound exhibits distinct stereochemistry, which influences its biological interactions and functionalities.

1. Lipid Bilayer Interaction

This compound alters lipid bilayer packing and fluidity. This property is particularly relevant in the context of cell membrane dynamics, where it may influence membrane permeability and the activity of membrane-bound proteins .

2. Enzymatic Reactions

Research indicates that this compound can be enzymatically converted into other biologically relevant compounds. For instance, it can be oxidized to yield azelaic and pelargonic acids through a sequential one-pot chemo-enzymatic process . This transformation showcases its potential utility in biocatalysis.

3. Antioxidant Properties

Studies have suggested that this compound possesses antioxidant properties that could mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and could have implications for therapeutic applications in oxidative stress-related diseases .

Metabolic Pathways

The metabolism of this compound involves various enzymatic pathways. It can undergo hydrolysis by specific enzyme systems found in microorganisms such as Puccinia graminis, which utilize it as a substrate for metabolic processes . Understanding these pathways is essential for exploring its ecological impact and potential biotechnological applications.

Synthesis

The synthesis of this compound has been achieved through several methods:

- Total Synthesis : A total synthesis approach has been developed that allows for the creation of this compound from non-fatty acid-derived materials, providing a sustainable route to its production .

- Biocatalytic Methods : Using microbial enzymes or immobilized lipases has shown promising results in synthesizing this compound from various substrates with high yields .

Case Study 1: Thermal Properties Analysis

A study analyzed the thermal properties of alkyl threo-9,10-dihydroxystearates prepared from non-edible fats. The results indicated potential latent heats ranging from 136.83 kJ/kg to 234.22 kJ/kg with melting temperatures between 52.45°C to 76.88°C. These findings suggest that derivatives of this compound could be utilized in thermal energy storage applications due to their favorable thermal reliability .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental degradation of this compound highlighted its metabolic pathways in soil microorganisms. The study emphasized the importance of understanding the degradation processes to evaluate potential environmental hazards associated with its accumulation .

Propiedades

IUPAC Name |

(9R,10R)-9,10-dihydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-05-1 | |

| Record name | 9,10-Dihydroxystearic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROXYSTEARIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety implications of using threo-9,10-Dihydroxystearic Acid in cosmetic formulations?

A1: Research suggests that purified this compound exhibits a good safety profile for dermal application. In vitro studies indicated no ocular or dermal irritation potential. [] Furthermore, in vivo studies demonstrated that purified DHSA, at concentrations of 1%, 3%, and 5%, did not cause significant skin irritation, cumulative skin irritation, or sensitization in human participants. [] These findings support its potential as a safe ingredient in cosmetic products.

Q2: Can this compound be derived from sustainable sources, and what are its potential applications beyond cosmetics?

A2: this compound can be synthesized from oleic acid, a fatty acid readily available from various plant and animal sources. [, ] Interestingly, research highlights the potential of utilizing non-edible animal fat waste as a starting material. [] This approach aligns with sustainability goals by valorizing waste streams and offering an alternative to traditional sources. Beyond cosmetics, DHSA and its inorganic salts display promising thermal properties suitable for phase change materials (PCMs). [] PCMs are crucial for thermal energy storage applications, contributing to energy efficiency in various sectors.

Q3: How is this compound characterized using analytical techniques?

A3: Several analytical techniques are employed to characterize this compound. Gas chromatography-flame ionization detection (GC-FID) is instrumental in determining the mass ratios of fatty acid mixtures, such as palmitic acid-stearic acid mixtures, which are precursors to DHSA. [] Differential scanning calorimetry (DSC) is vital for studying the thermal behavior of DHSA, providing information on melting and solidification temperatures and latent heat. [] Furthermore, Fourier transform-infrared spectroscopy (FT-IR) helps analyze the functional groups and structural characteristics of DHSA and its derivatives. [] These methods offer a comprehensive understanding of DHSA's physicochemical properties and guide its applications.

Q4: How is cis-9,10-epoxystearic acid related to this compound, and what is its significance?

A4: Cis-9,10-epoxystearic acid serves as a precursor to this compound. It's found naturally in human leukocytes, primarily in its esterified form within lipids. [] The presence of cis-9,10-epoxystearic acid and its conversion to DHSA points to potential metabolic pathways and biological roles yet to be fully understood. Researchers have successfully isolated and quantified cis-9,10-epoxystearic acid from human leukocytes using gas liquid chromatographic-mass spectrometric analysis and conversion into this compound. [] This discovery opens avenues for investigating the biological significance of these compounds and their potential roles in cellular processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.